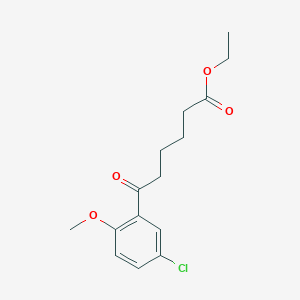
Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate, commonly known as ethyl 4-chloro-2-methylphenylacetate, is a chemical compound of the ester family, composed of a carboxylic acid and an alcohol. It is a colorless, odorless, and slightly viscous liquid, with a melting point of -41.7 °C and a boiling point of 216 °C. This compound has been widely studied in the scientific community due to its various applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Enzyme-Catalyzed Asymmetric Reduction
Ethyl 4-chloro-3-oxobutanoate has been studied for its role in enzyme-catalyzed asymmetric reduction. This process is used for the production of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor in chiral drug production, including statins (Ye, Ouyang, & Ying, 2011).
Microbial Biocatalysis
Microbial aldehyde reductases, such as those from Sporobolomyces salmonicolor, have been employed for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. This process facilitates the efficient production of ethyl (R)-4-chloro-3-hydroxybutanoate (Shimizu et al., 1990).
Chemical Reactions
Ethyl 4-chloro-3-oxobutanoate is involved in various chemical reactions, such as the Friedländer synthesis of quinoline derivatives, showing its versatility as a chemical reactant (Degtyarenko et al., 2007).
Bioreduction in Aqueous-Organic Solvent Systems
The compound has been the focus of studies on bioreduction in water/n-butyl acetate two-phase systems, which is significant for the production of ethyl (S)-4-chloro-3-hydrobutanoate (Xu et al., 2006).
Multicomponent Reaction Synthesis
Its use in multicomponent reactions, such as the synthesis of 4H-isoxazol-5-ones, highlights its application in creating novel compounds in aqueous mediums (Kiyani & Ghorbani, 2015).
Asymmetric Reduction in Aqueous/Ionic Liquid Systems
Research has explored the use of Aureobasidium pullulans in asymmetric reduction within aqueous/ionic liquid systems, offering new avenues for productivity and optical purity enhancement (Zhang et al., 2008).
Antioxidant and Antimicrobial Studies
It also finds application in the synthesis of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which have been evaluated for antimicrobial and antioxidant properties (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNPJRKEYAURRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251809 |
Source


|
| Record name | Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate | |
CAS RN |
951889-73-9 |
Source


|
| Record name | Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)
![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)
![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)








